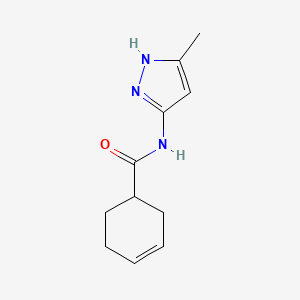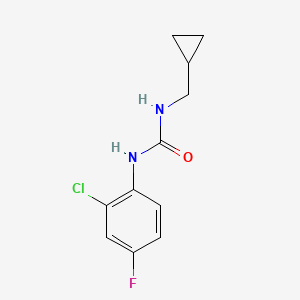
1-(2-Chloro-4-fluorophenyl)-3-(cyclopropylmethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Chloro-4-fluorophenyl)-3-(cyclopropylmethyl)urea is a chemical compound that belongs to the class of ureas. It has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known by its trade name, TAK-659.
Mechanism of Action
1-(2-Chloro-4-fluorophenyl)-3-(cyclopropylmethyl)urea inhibits the activity of BTK, ITK, and TAK by binding to their active sites. This binding prevents the phosphorylation of downstream signaling molecules, leading to the inhibition of immune cell activation and proliferation.
Biochemical and Physiological Effects:
The inhibition of BTK, ITK, and TAK by 1-(2-Chloro-4-fluorophenyl)-3-(cyclopropylmethyl)urea has several biochemical and physiological effects. It leads to the suppression of immune cell activation and proliferation, resulting in the attenuation of immune responses. This effect is beneficial in the treatment of autoimmune disorders and inflammatory diseases, where the immune system is overactive. Additionally, the inhibition of BTK has been shown to induce apoptosis in cancer cells, making this compound a potential anticancer agent.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 1-(2-Chloro-4-fluorophenyl)-3-(cyclopropylmethyl)urea in lab experiments is its potent inhibitory activity against several kinases. This makes it a useful tool for studying the role of these kinases in various biological processes. However, one limitation is the potential off-target effects of this compound, which may complicate the interpretation of results.
Future Directions
There are several future directions for research on 1-(2-Chloro-4-fluorophenyl)-3-(cyclopropylmethyl)urea. One potential direction is the development of more potent and selective inhibitors of BTK, ITK, and TAK. Another direction is the investigation of the therapeutic potential of this compound in different diseases, including autoimmune disorders, inflammatory diseases, and cancer. Additionally, the elucidation of the mechanisms underlying the off-target effects of this compound may lead to the development of more specific inhibitors.
Synthesis Methods
The synthesis of 1-(2-Chloro-4-fluorophenyl)-3-(cyclopropylmethyl)urea involves the reaction of 2-chloro-4-fluoroaniline with cyclopropylmethyl isocyanate in the presence of a base. The resulting product is then purified using column chromatography to obtain the final compound.
Scientific Research Applications
1-(2-Chloro-4-fluorophenyl)-3-(cyclopropylmethyl)urea has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent inhibitory activity against several kinases, including Bruton's tyrosine kinase (BTK), interleukin-2-inducible T-cell kinase (ITK), and T-cell receptor-associated kinase (TAK). These kinases play crucial roles in the immune system and are implicated in several diseases, including cancer, autoimmune disorders, and inflammatory diseases.
properties
IUPAC Name |
1-(2-chloro-4-fluorophenyl)-3-(cyclopropylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClFN2O/c12-9-5-8(13)3-4-10(9)15-11(16)14-6-7-1-2-7/h3-5,7H,1-2,6H2,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTEJGDREQKYGGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC(=O)NC2=C(C=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(4,5-Dimethyl-1,2,4-triazol-3-yl)methyl]-2,3-dihydroindole](/img/structure/B7526956.png)

![5-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B7526981.png)
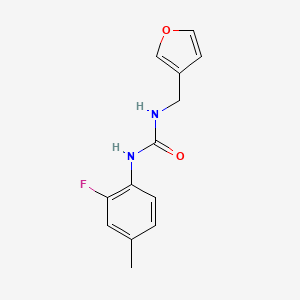
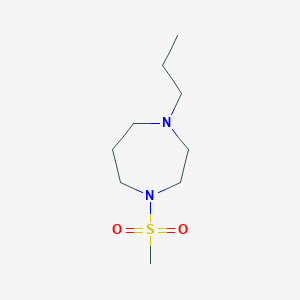




![[4-(4-methoxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]-thiophen-2-ylmethanone](/img/structure/B7527038.png)
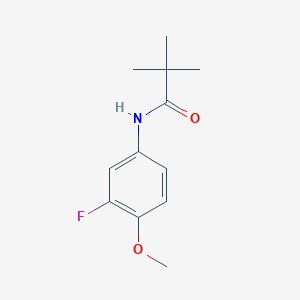
![5-[(4-fluorophenoxy)methyl]-N-(5-methyl-1H-pyrazol-3-yl)furan-2-carboxamide](/img/structure/B7527058.png)
![3-(3,5-Dimethylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea](/img/structure/B7527060.png)
